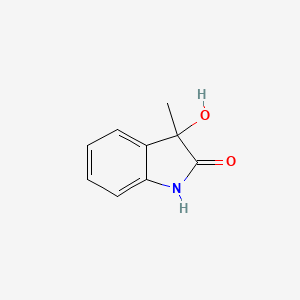
3-ヒドロキシ-3-メチルオキシインドール
概要
説明
3-Hydroxy-3-methyloxindole is a methylindole that is 1,3-dihydro-2H-indol-2-one substituted by a methyl and a hydroxy group at position 3 . It is a significant compound in the field of organic chemistry due to its unique structure and reactivity.
科学的研究の応用
3-Hydroxy-3-methyloxindole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it plays a role in the study of metabolic pathways and enzyme interactions . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections . Additionally, it has industrial applications in the production of dyes and pigments .
作用機序
Target of Action
3-Hydroxy-3-methyloxindole is a derivative of indole, a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms These targets include nuclear receptors and intestinal hormones .
Mode of Action
Indole and its derivatives, including 3-hydroxy-3-methyloxindole, are known to maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
3-Hydroxy-3-methyloxindole is a metabolic product of tryptophan, produced by bacteria in the colon . It is part of the tryptophan-indole pathway, which is one of the main pathways in intestinal microorganism-derived tryptophan metabolism . The liver, especially CYP1A, CYP2A, and CYP2E1, plays a key role in skatole metabolism and produces several known skatole metabolites, including 3-Hydroxy-3-methyloxindole .
Pharmacokinetics
It is known that the compound is an in vivo oxidation product of 3-methylindole . The liver, especially CYP2A6 and CYP2E1, plays a significant role in the metabolism of 3-methylindole , which suggests that these enzymes may also be involved in the metabolism of 3-Hydroxy-3-methyloxindole.
Result of Action
Indole and its derivatives, including 3-hydroxy-3-methyloxindole, are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . They exert a variety of local and heterotopic biological effects by circulating in the plasma .
Action Environment
The action of 3-Hydroxy-3-methyloxindole is influenced by the gut microbiota, which is involved in the bioconversion of indoles from tryptophan . The interaction between the host and the gut microbiota widely affects the immune and metabolic status . Intestinal microbiota dysbiosis and impaired intestinal barrier function can lead to the translocation of microbiota and its products, which triggers the innate and adaptive immune system, induces chronic inflammation, and leads to liver damage and systemic metabolic disorders .
生化学分析
Biochemical Properties
3-Hydroxy-3-methyloxindole plays a significant role in biochemical reactions, particularly in the metabolism of indole derivatives. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2A6 and CYP2E1 . These interactions are crucial for the metabolism and biotransformation of 3-Hydroxy-3-methyloxindole, leading to the formation of different metabolites. The compound’s interaction with these enzymes involves hydroxylation and epoxidation reactions, which are essential for its metabolic processing .
Cellular Effects
3-Hydroxy-3-methyloxindole has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human bronchial epithelial cells, 3-Hydroxy-3-methyloxindole induces cytotoxicity and apoptosis through the activation of cytochrome P450 enzymes . This compound can also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-3-methyloxindole involves its interaction with specific biomolecules and enzymes. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce cellular damage . Additionally, 3-Hydroxy-3-methyloxindole can inhibit or activate certain enzymes, resulting in changes in gene expression and cellular function. These interactions are critical for understanding the compound’s biochemical and toxicological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3-methyloxindole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3-methyloxindole can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the compound’s overall effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-3-methyloxindole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. For example, in porcine models, high doses of 3-Hydroxy-3-methyloxindole have been associated with increased cytotoxicity and metabolic disturbances . Understanding the dosage-dependent effects of this compound is crucial for assessing its safety and potential therapeutic applications .
Metabolic Pathways
3-Hydroxy-3-methyloxindole is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways include hydroxylation, epoxidation, and dehydrogenation reactions, which lead to the formation of various metabolites . The compound’s interaction with these enzymes and cofactors is essential for its metabolic processing and the regulation of metabolic flux .
Transport and Distribution
The transport and distribution of 3-Hydroxy-3-methyloxindole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its log Kow value, affect its solubility and distribution in biological systems . Additionally, 3-Hydroxy-3-methyloxindole can be transported across cell membranes and distributed to different cellular compartments, impacting its localization and accumulation .
Subcellular Localization
3-Hydroxy-3-methyloxindole is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within these compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methyloxindole can be achieved through various methods. One common approach involves the reduction of oxindoles to indoles . Another method includes the transformation of heterocycles and the conversion of indolines into indoles . These methods often require specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 3-Hydroxy-3-methyloxindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-Hydroxy-3-methyloxindole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 3-Hydroxy-3-methyloxindole include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 3-Hydroxy-3-methyloxindole depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of oxindoles, while reduction reactions can yield indoles .
類似化合物との比較
Similar Compounds: Similar compounds to 3-Hydroxy-3-methyloxindole include other hydroxyindoles and methylindoles . Examples include 3-hydroxyindole and 3-methylindole .
Uniqueness: What sets 3-Hydroxy-3-methyloxindole apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-hydroxy-3-methyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHBYBKNFIOSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863086 | |
| Record name | 3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methyldioxyindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3040-34-4 | |
| Record name | 3-Hydroxy-3-methyloxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3-methyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyldioxyindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



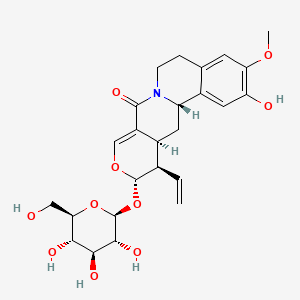

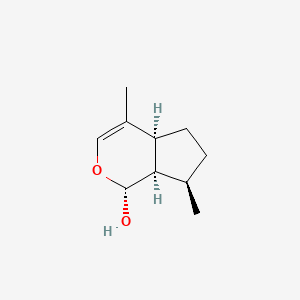
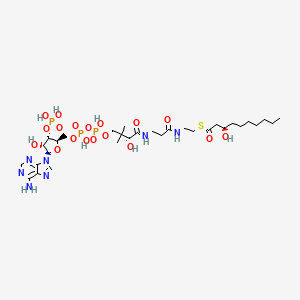
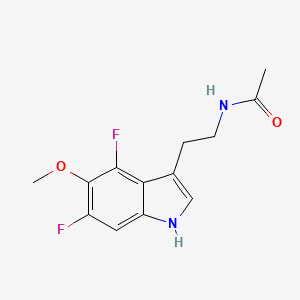
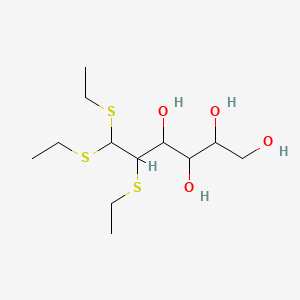

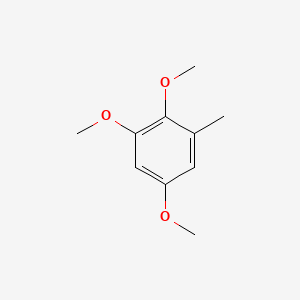
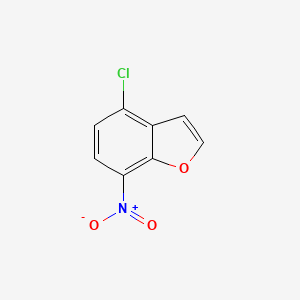
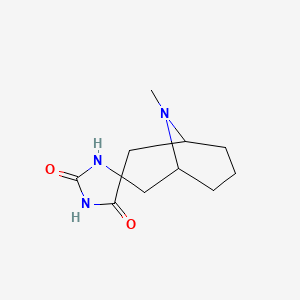

![(9S,11S,12S)-9-(3-methylbutyl)-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19)-triene](/img/structure/B1219047.png)

